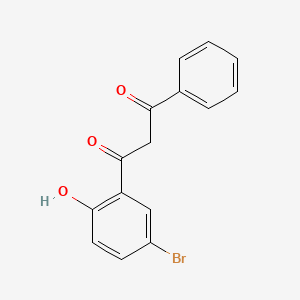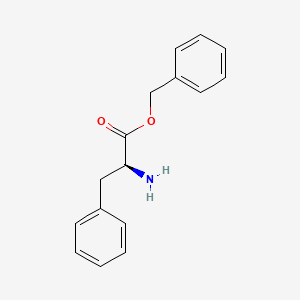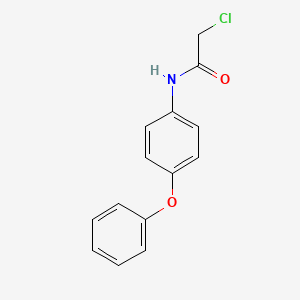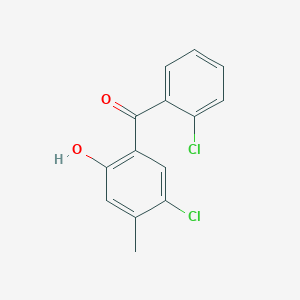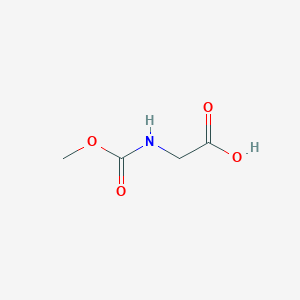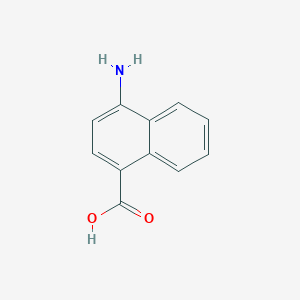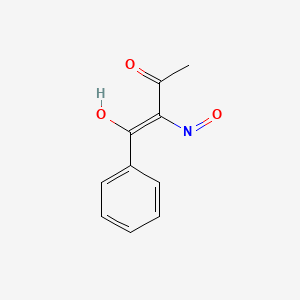
1-Phenyl-1,2,3-butanetrione 2-oxime
説明
1-Phenyl-1,2,3-butanetrione 2-oxime is a chemical compound with the linear formula C10H9NO3 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular formula of 1-Phenyl-1,2,3-butanetrione 2-oxime is C10H9NO3 . Its molecular weight is 191.18 g/mol .Physical And Chemical Properties Analysis
1-Phenyl-1,2,3-butanetrione 2-oxime has a melting point of 128°C to 130°C . Its density is predicted to be 1.18±0.1 g/cm3 .科学的研究の応用
Antioxidant Properties
- Oxime Derivatives as Antioxidants : Research has shown that certain oxime compounds, such as 3-(phenylhydrazono) butan-2-one oxime, exhibit significant antioxidant properties. These compounds can effectively decrease lipid peroxidation induced by various agents, suggesting their potential as antioxidants in biological systems (Puntel et al., 2008).
Applications in Dentistry
- Use in Dental Resin Composites : 1-Phenyl-1,2-propanedione, a related compound, has been investigated as a photosensitizer for dental resin composites. Its use aims to improve the physical properties of these composites, highlighting its potential application in dental materials (Sun & Chae, 2000).
Chemical Synthesis and Structural Studies
- Synthesis and Structural Analysis : Compounds like 2-(hydroxyimino)-1-methylpropylideneamino-phenyliminobutan-2-one oxime have been synthesized and structurally analyzed, especially in the context of their complexes with metals like copper and nickel. Such studies are crucial for understanding the chemical properties and potential applications of these compounds (Karaböcek, Karaböcek, & Armutcu, 2006).
Electrochemical Studies
- Electrochemical Reduction Patterns : Studies on the reduction patterns of oximes, including 1-phenyl-1,2-propanedione derivatives, reveal unique behaviors influenced by various factors such as acid-base equilibria. These insights are significant for electrochemical applications and understanding the reactivity of these compounds (Çelik, Ludvík, & Zuman, 2007).
X-ray Crystallography and Synthesis
- Direct Synthesis and Molecular Structure : Direct synthesis methods for 1-aryl-3-(polyfluoroalkyl)propane-1,2,3-trione 2-oximes have been developed, with their molecular structures determined through X-ray crystallography. Such research is vital for the development of new synthetic methods and understanding the structural aspects of these compounds (Filyakova et al., 2017).
Sensor Development
- Copper-Selective Electrodes : Research has been conducted on using 1-Phenyl-2-(2-hydroxyphenylhydrazo)butane-1,3-dione as an effective ionophore for copper-selective poly(vinyl) chloride membrane electrodes. This application is crucial for the development of selective sensors in analytical chemistry (Kopylovich, Mahmudov, & Pombeiro, 2011).
Detection of Phosgene
- Colorimetric and Fluorogenic Detection : A meso-oxime-substituted compound was developed as a probe for the fast and sensitive detection of phosgene, a hazardous chemical. This application is significant for environmental monitoring and safety (Kim, Hwang, Bouffard, & Kim, 2017).
Safety And Hazards
特性
IUPAC Name |
(E)-4-hydroxy-3-nitroso-4-phenylbut-3-en-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-7(12)9(11-14)10(13)8-5-3-2-4-6-8/h2-6,13H,1H3/b10-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMQCXGGBHYGWTG-MDZDMXLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=C(C1=CC=CC=C1)O)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C(=C(/C1=CC=CC=C1)\O)/N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3-Butanetrione, 1-phenyl-, 2-oxime | |
CAS RN |
6797-44-0 | |
| Record name | 1,2,3-Butanetrione, 1-phenyl-, 2-oxime | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006797440 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3-Butanetrione, 1-phenyl-, 2-oxime | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-phenylbutane-1,2,3-trione 2-oxime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.154 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Isonitrosobenzoylacetone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B48UDZ8JM6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



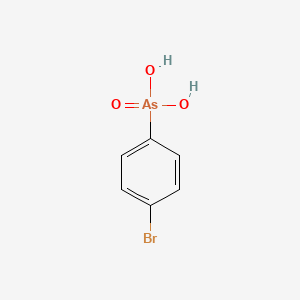
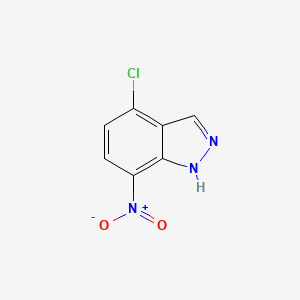
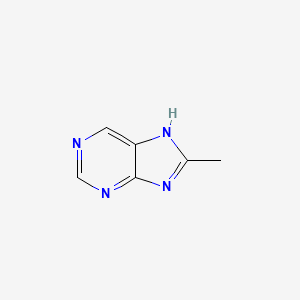
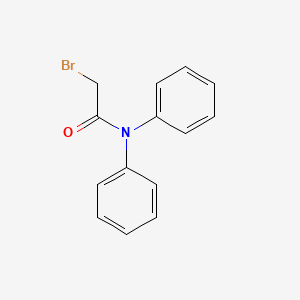
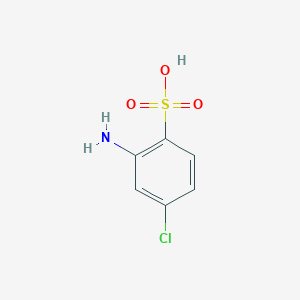
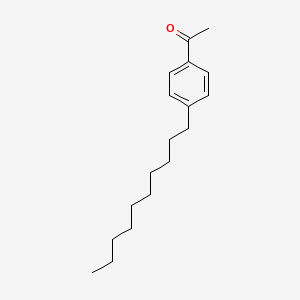
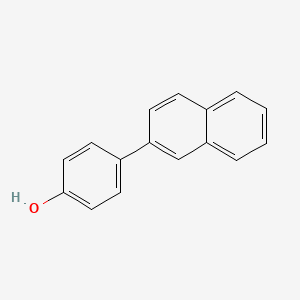
![4-[2-(Pyrrolidin-1-yl)ethyl]pyridine](/img/structure/B1596068.png)
